5-bromo-N-[3-[(3-chlorobenzoyl)amino]phenyl]pyridine-3-carboxamide
Overview
Description
5-bromo-N-[3-[(3-chlorobenzoyl)amino]phenyl]pyridine-3-carboxamide is an organic compound with the molecular formula C₁₉H₁₃BrClN₃O₂ It is a derivative of nicotinamide, featuring bromine and chlorine substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-[(3-chlorobenzoyl)amino]phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Bromination: Introduction of a bromine atom to the nicotinamide ring.
Chlorobenzoylation: Attachment of the 3-chlorobenzoyl group to the amine group of the phenyl ring.
Coupling Reaction: Formation of the final compound through a coupling reaction between the brominated nicotinamide and the chlorobenzoylated phenylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-[(3-chlorobenzoyl)amino]phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon or carbon-nitrogen bonds through coupling reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
5-bromo-N-[3-[(3-chlorobenzoyl)amino]phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-[(3-chlorobenzoyl)amino]phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-{3-[(3-fluorobenzoyl)amino]phenyl}nicotinamide
- 5-bromo-N-{3-[(3-methylbenzoyl)amino]phenyl}nicotinamide
- 5-bromo-N-{3-[(3-nitrobenzoyl)amino]phenyl}nicotinamide
Uniqueness
5-bromo-N-[3-[(3-chlorobenzoyl)amino]phenyl]pyridine-3-carboxamide is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-bromo-N-[3-[(3-chlorobenzoyl)amino]phenyl]pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClN3O2/c20-14-7-13(10-22-11-14)19(26)24-17-6-2-5-16(9-17)23-18(25)12-3-1-4-15(21)8-12/h1-11H,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVPEDIRLUHFCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CN=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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